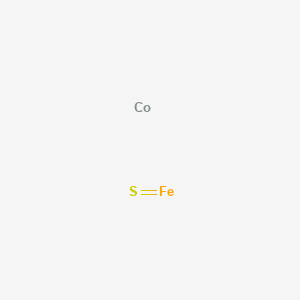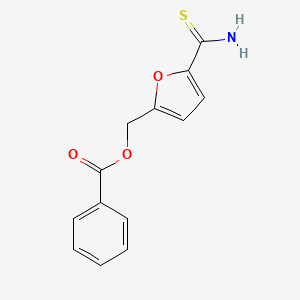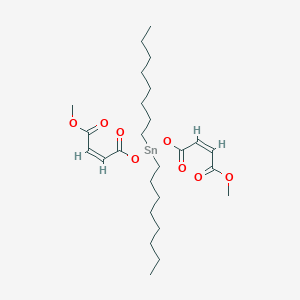
Cobalt--sulfanylideneiron (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt–sulfanylideneiron (1/1) is a coordination compound that features a unique combination of cobalt and iron atoms bridged by a sulfanylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–sulfanylideneiron (1/1) typically involves the reaction of cobalt and iron precursors in the presence of a sulfanylidene source. Common synthetic routes include:
Thermal Decomposition: This method involves heating cobalt and iron precursors with a sulfanylidene source under controlled conditions.
Solvothermal Method: This involves dissolving cobalt and iron salts in a solvent, followed by the addition of a sulfanylidene source.
Industrial Production Methods
Industrial production of cobalt–sulfanylideneiron (1/1) may involve large-scale thermal decomposition or solvothermal methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt–sulfanylideneiron (1/1) undergoes various chemical reactions, including:
Substitution: Ligand substitution reactions can occur, where the sulfanylidene group is replaced by other ligands such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.
Major Products
Oxidation: Oxides or sulfides of cobalt and iron.
Reduction: Lower oxidation state species of cobalt and iron.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt–sulfanylideneiron (1/1) has a wide range of scientific research applications, including:
Materials Science: It is used in the synthesis of advanced materials, such as magnetic nanoparticles and conductive polymers.
Bioinorganic Chemistry: The compound is studied for its potential role in biological systems, including enzyme mimics and metalloprotein models.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism by which cobalt–sulfanylideneiron (1/1) exerts its effects involves the interaction of the metal centers with substrates or biological molecules. The cobalt and iron atoms can coordinate with various ligands, facilitating electron transfer and catalytic activity. The sulfanylidene group plays a crucial role in stabilizing the metal centers and modulating their reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt-Ammine Complexes: These compounds contain cobalt coordinated with ammonia ligands and exhibit different reactivity and applications compared to cobalt–sulfanylideneiron (1/1).
Cobalt Ferrite (CoFe2O4): This compound is used in magnetic and biomedical applications but has a different structure and properties.
Uniqueness
Cobalt–sulfanylideneiron (1/1) is unique due to the presence of both cobalt and iron atoms bridged by a sulfanylidene group, which imparts distinct electronic and catalytic properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
58916-14-6 |
|---|---|
Molekularformel |
CoFeS |
Molekulargewicht |
146.85 g/mol |
IUPAC-Name |
cobalt;sulfanylideneiron |
InChI |
InChI=1S/Co.Fe.S |
InChI-Schlüssel |
LOUWOZBMDAQCRT-UHFFFAOYSA-N |
Kanonische SMILES |
S=[Fe].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)





![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)



![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
